9-Hydroxynonyl 8-bromooctanoate
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Overview
Description
9-Hydroxynonyl 8-bromooctanoate is an organic compound with the molecular formula C17H33BrO3 It is a derivative of octanoic acid and is characterized by the presence of a hydroxyl group on the nonyl chain and a bromine atom on the octanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxynonyl 8-bromooctanoate typically involves a multi-step process. One common method includes the following steps:
Substitution Reaction: 1,6-dibromohexane reacts with diethyl malonate to form 2-(6-bromohexyl) diethyl malonate.
Ester Hydrolysis and Decarboxylation: The intermediate undergoes ester hydrolysis and decarboxylation to yield 8-bromooctanoic acid.
Esterification: The 8-bromooctanoic acid is then esterified with 9-hydroxynonanol to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxynonyl 8-bromooctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a non-halogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed for substitution reactions.
Major Products
Oxidation: Produces 9-oxononyl 8-bromooctanoate or 9-carboxynonyl 8-bromooctanoate.
Reduction: Yields 9-hydroxynonyl octanoate.
Substitution: Results in compounds like 9-azidononyl 8-bromooctanoate or 9-thiononyl 8-bromooctanoate.
Scientific Research Applications
9-Hydroxynonyl 8-bromooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Hydroxynonyl 8-bromooctanoate involves its interaction with biological molecules through its hydroxyl and bromine functional groups. These interactions can lead to the modification of proteins and nucleic acids, affecting cellular processes and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress and disruption of cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid, 8-bromo-, nonyl ester: Similar structure but lacks the hydroxyl group on the nonyl chain.
8-Bromooctanoic acid: Contains the bromine atom but lacks the ester linkage and hydroxyl group.
9-Hydroxynonyl octanoate: Similar structure but lacks the bromine atom.
Uniqueness
9-Hydroxynonyl 8-bromooctanoate is unique due to the presence of both a hydroxyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
819883-41-5 |
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Molecular Formula |
C17H33BrO3 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
9-hydroxynonyl 8-bromooctanoate |
InChI |
InChI=1S/C17H33BrO3/c18-14-10-6-4-5-9-13-17(20)21-16-12-8-3-1-2-7-11-15-19/h19H,1-16H2 |
InChI Key |
SAAHRTLNNFNKCL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCO)CCCCOC(=O)CCCCCCCBr |
Origin of Product |
United States |
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